N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide
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Overview
Description
N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of an acetyl-isopropyl-amino group attached to a cyclohexyl ring, which is further connected to a 2-chloro-acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide typically involves multiple steps. One common method starts with the preparation of the cyclohexylamine derivative, which is then acetylated using acetic anhydride in the presence of a base such as pyridine. The resulting acetylated product is then reacted with isopropylamine to introduce the isopropyl-amino group. Finally, the compound is chlorinated using thionyl chloride to obtain the desired this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Acetyl-amino)-cyclohexyl]-2-chloro-acetamide
- N-[2-(Isopropyl-amino)-cyclohexyl]-2-chloro-acetamide
- N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-bromo-acetamide
Uniqueness
N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both acetyl and isopropyl-amino groups, along with the chloro-acetamide moiety, allows for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
N-[2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O2/c1-9(2)16(10(3)17)12-7-5-4-6-11(12)15-13(18)8-14/h9,11-12H,4-8H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZKQRZUBOTOCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCCC1NC(=O)CCl)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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